molecular formula C15H16ClNO B1328306 5-Chloro-2-(4-isopropylphenoxy)aniline CAS No. 943619-24-7

5-Chloro-2-(4-isopropylphenoxy)aniline

Cat. No.: B1328306
CAS No.: 943619-24-7
M. Wt: 261.74 g/mol
InChI Key: HDDJDWKYTQOAMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-2-(4-isopropylphenoxy)aniline is a useful research compound. Its molecular formula is C15H16ClNO and its molecular weight is 261.74 g/mol. The purity is usually 95%.
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Scientific Research Applications

Nephrotoxicity Studies

5-Chloro-2-(4-isopropylphenoxy)aniline and its related compounds have been studied for their potential nephrotoxic effects. Research has shown that chlorinated anilines, including derivatives like dichloroaniline (DCA), can induce nephrotoxicity characterized by decreased urine volume, increased proteinuria, and hematuria. These effects are associated with morphological changes in renal cells, primarily affecting proximal tubular necrosis, with lesser effects on distal tubular cells and collecting ducts (Lo, Brown & Rankin, 1990).

Synthesis and Application in Polymer Science

This compound derivatives have been utilized in the synthesis of novel polymers. For example, polymers synthesized using derivatives like 4-(2,3-dihydrothieno[3,4-6][1,4][dioxin-5-yl) aniline have been used in electrochemical applications. Such polymers exhibit high conductivity and porosity, making them efficient as counter electrodes in the fabrication of dye-sensitized solar cells (Shahhosseini, Nateghi, Kazemipour & Zarandi, 2016).

Biocide Development

Studies have explored the use of chloro-aniline derivatives in developing new biocides. Compounds like 5-Chloro-3-(2-nitroethenyl)salicylic acid anilides have shown promise as polyactive biocides, demonstrating both molluscicidal and fungicidal activities. This indicates the potential for these compounds in agricultural and pest control applications (Asaad, Grant & Latif, 1988).

Electrochromic Materials

Another significant application of this compound derivatives is in the development of electrochromic materials. Novel donor–acceptor systems synthesized with these compounds exhibit outstanding optical contrasts, high coloration efficiencies, and fast switching speeds in the near-infrared region. This makes them suitable for applications in electrochromic devices, particularly for NIR region technology (Li, Liu, Ju, Zhang & Zhao, 2017).

Safety and Hazards

The safety data sheet for aniline, a related compound, indicates that it is toxic if swallowed, in contact with skin, or if inhaled . It may cause an allergic skin reaction, serious eye damage, and may be carcinogenic . It is also very toxic to aquatic life with long-lasting effects .

Properties

IUPAC Name

5-chloro-2-(4-propan-2-ylphenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO/c1-10(2)11-3-6-13(7-4-11)18-15-8-5-12(16)9-14(15)17/h3-10H,17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDDJDWKYTQOAMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The product from Example 179a (13.7 g, 46.8 mmol) was reacted with SnCl2 as described in Example 1f to give the title compound (10.3 g, 84.4%).
Name
product
Quantity
13.7 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
84.4%

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